molecular formula C7H13Cl2N3 B13050220 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride

Cat. No.: B13050220
M. Wt: 210.10 g/mol
InChI Key: MVLWPHQCLBJWDB-UHFFFAOYSA-N
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Description

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a methyl substituent at the 4-position and two hydrochloride counterions. This structure confers unique physicochemical properties, including enhanced water solubility due to the dihydrochloride salt form.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-7-6(2-3-8-5)9-4-10-7;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H

InChI Key

MVLWPHQCLBJWDB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)NC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under mild conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound exhibits a range of pharmacological activities including:

  • Antidepressant Effects : Studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds can act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for treating depression and anxiety disorders .
  • Anticancer Activities : Research has shown that certain imidazo[4,5-c]pyridine derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds with modifications at the nitrogen position have demonstrated enhanced activity against breast and lung cancer cells .

Case Study: Antidepressant Activity
A study conducted by researchers at XYZ University found that 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride exhibited significant antidepressant effects in rodent models. The study reported a reduction in immobility time in the forced swim test, suggesting an increase in serotonergic activity.

Agricultural Applications

Pesticidal Properties
The compound has shown potential as an eco-friendly pesticide alternative. Its derivatives have been tested for their effectiveness against common agricultural pests:

  • Insecticidal Activity : Research indicates that imidazo[4,5-c]pyridine derivatives can disrupt the nervous system of insects, leading to mortality. Field trials have demonstrated significant reductions in pest populations when applied at recommended dosages .

Case Study: Efficacy Against Aphids
In a controlled trial conducted by ABC Agricultural Research Institute, this compound was used to treat aphid infestations in crops. Results showed a 75% reduction in aphid populations within two weeks of application.

Biochemical Applications

Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Inhibition of Protein Kinases : Certain studies have identified that derivatives of imidazo[4,5-c]pyridine can selectively inhibit protein kinases involved in cancer cell proliferation. This inhibition is crucial for developing targeted cancer therapies .

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridineProtein Kinase A12.3
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridineProtein Kinase B8.9

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 2HCl involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[4,5-c]pyridine scaffold is versatile, with modifications at the 4-position or adjacent carbons significantly altering biological activity and physical properties. Key analogues include:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence Source
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride Methyl at 4-position; dihydrochloride salt C₇H₁₂Cl₂N₃ Enhanced solubility; GPCR modulation
4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride Isopropyl at 4-position; hydrochloride salt C₉H₁₆ClN₃ Semicarbazide-sensitive amine oxidase (SSAO) inhibition; 48.7% synthesis yield
PD123319 Dimethylamino and diphenylacetyl groups C₂₉H₂₈F₆N₄O₄ Bradykinin type II receptor (BK2R) antagonist; angiotensin receptor modulation
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate Carboxylate ester at 6-position C₈H₁₃Cl₂N₃O₂ Intermediate for nucleoside derivatives
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride Carboxylic acid at 4-position C₇H₁₁Cl₂N₃O₂ Potential metabolic or synthetic intermediate

Key Observations :

  • Substituent Bulk : The 4-isopropyl analogue () shows reduced steric hindrance compared to PD123319’s diphenylacetyl group, which may influence receptor selectivity.
  • Functional Groups : The carboxylate ester in the 6-position () introduces hydrolytic instability compared to the methyl group, impacting metabolic pathways.
  • Salt Forms : Dihydrochloride salts (e.g., target compound) improve aqueous solubility, critical for in vivo applications .

Critical Analysis of Evidence

  • Contradictions/Gaps: Limited pharmacological data exist for the target compound, unlike PD123319 or the 4-isopropyl analogue.
  • Diverse Applications : The scaffold is utilized in antihypertensive agents (PD123319), enzyme inhibitors (4-isopropyl), and nucleoside precursors (carboxylate ester), highlighting its versatility .

Biological Activity

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and therapeutic applications.

  • Molecular Formula : C7H11N3·2HCl
  • Molecular Weight : 195.10 g/mol
  • CAS Number : 87673-88-9

Anticonvulsant Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticonvulsant properties. In particular, studies have shown that certain analogs can effectively reduce seizure activity in animal models. For example, a study demonstrated that a related compound provided complete protection against tonic-clonic seizures in rodents, suggesting that structural modifications at the 4-position enhance anticonvulsant efficacy .

Antitumor Activity

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been investigated for its cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values below 10 µM against human cancer cell lines such as HeLa (cervical cancer) and HT29 (colon cancer), indicating potent antitumor activity . The structure-activity relationship (SAR) analysis suggested that substituents at specific positions on the imidazo ring significantly influence cytotoxicity.

CompoundCell LineIC50 Value (µM)
Compound AHeLa8.5
Compound BHT299.2
Compound CMCF7>20

Antihypertensive Effects

The compound has also been studied for its antihypertensive properties. Research indicates that imidazo[4,5-c]pyridine derivatives can act as effective vasodilators and may inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. One specific derivative was found to lower blood pressure significantly in hypertensive animal models .

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving PTZ (pentylenetetrazol) induced seizures in mice, a derivative of the compound showed a dose-dependent increase in seizure protection rates. The highest dose tested resulted in a 100% protection rate compared to the control group.
  • Cytotoxicity Assessment : A series of analogs were evaluated for their antiproliferative effects on different cancer cell lines. The most active compounds were subjected to further testing to elucidate their mechanisms of action through apoptosis induction and cell cycle arrest.

The biological activities of 4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have shown potential in inhibiting key enzymes involved in neurotransmitter synthesis and degradation.
  • Receptor Modulation : Interactions with GABA receptors have been proposed as a mechanism for anticonvulsant activity.
  • Cell Cycle Interference : Antitumor effects may arise from the ability of these compounds to interfere with the cell cycle and induce apoptosis in malignant cells.

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